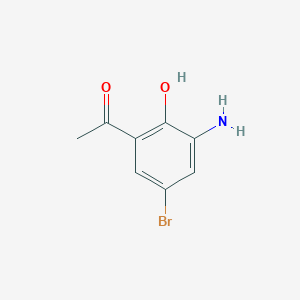

1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone

説明

1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone (CAS 70977-85-4) is a hydroxyacetophenone derivative with the molecular formula C₈H₈BrNO₂ and a molar mass of 230.06 g/mol . Structurally, it features a phenyl ring substituted with an amino (-NH₂) group at position 3, a bromine atom at position 5, and a hydroxyl (-OH) group at position 2. The ketone functional group at the 1-position makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds or Schiff bases via condensation reactions .

For example, halogenation of phenyl rings using bromine or electrophilic substitution reactions (e.g., Friedel-Crafts acylation) are common strategies .

特性

IUPAC Name |

1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBHUFWNYCSYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544645 | |

| Record name | 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70977-85-4 | |

| Record name | 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis via Reduction of 2-Acetamido-4-bromophenol

This method is one of the most documented and industrially relevant routes for preparing 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone.

- Starting Material: 2-Acetamido-4-bromophenol

- Reagents: Hydrogen chloride gas, zinc(II) chloride catalyst

- Solvent: Acetonitrile

- Conditions: 50 °C, 20 hours

- Workup: Dilute hydrochloric acid reflux, followed by neutralization with sodium hydroxide to precipitate the product

- Dissolve 2-Acetamido-4-bromophenol in acetonitrile.

- Add zinc chloride and heat to 50 °C.

- Introduce dry hydrogen chloride gas into the mixture and maintain the reaction for 20 hours.

- Recover most of the solvent.

- Add 2 M hydrochloric acid and reflux for 4 hours.

- Cool the reaction mixture and adjust pH to 9-10 using 6 M sodium hydroxide.

- Filter and wash the precipitated solid, then dry.

- The process yields this compound as a pale yellow solid.

- Reported yield: 83%

- Scale: Industrial scale demonstrated (e.g., 114 kg starting material scale)

Reference: Patent CN107098822, 2017

Diazotization and Hydrolysis of 5-Amino-3-bromo-2-hydroxyacetophenone

This classical aromatic amine transformation method involves converting an amino group into a diazonium salt, followed by hydrolysis to introduce the hydroxyl group.

- Starting Material: 5-Amino-3-bromo-2-hydroxyacetophenone

- Process: Diazotization (with nitrous acid), then hydrolysis of the diazonium salt

- Yield: Approximately 49%

- The diazotization step forms the diazonium intermediate.

- Hydrolysis replaces the diazonium group with a hydroxyl group.

- This method is less efficient compared to the reduction method but is useful for specific synthetic routes.

Reference: ChemicalBook database

Reference: Handbook of Hydroxyacetophenones

Preparation via Condensation and Subsequent Reduction (Indirect Route)

A synthetic strategy involves condensation of 1-(3-aminophenyl)ethanone derivatives with 5-bromo-2-hydroxybenzaldehyde, followed by reduction or other transformations to obtain the target compound.

- Reaction of 1-(3-aminophenyl)ethanone O-benzyl oxime with 5-bromo-2-hydroxybenzaldehyde in ethanol at 55–60 °C for 12 hours.

- Subsequent solvent removal and washing yield a yellow crystalline solid with about 79.4% yield.

This method is more relevant for derivative synthesis but demonstrates the feasibility of functional group manipulation on the aromatic ring.

Reference: De Gruyter, 2017

Comparative Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Depending on the oxidizing agent and conditions, products can include 3-amino-5-bromo-2-hydroxybenzoic acid or 3-amino-5-bromo-2-hydroxyacetophenone.

Reduction: The major product is 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanol.

Substitution: Products vary based on the nucleophile used, such as 1-(3-amino-5-methoxy-2-hydroxyphenyl)ethanone or 1-(3-amino-5-cyano-2-hydroxyphenyl)ethanone.

科学的研究の応用

Pharmaceutical Applications

1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone has shown promise in pharmaceutical research due to its structural similarity to known bioactive compounds. Its applications include:

- Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Drugs : The presence of the hydroxyl and amino groups suggests potential anti-inflammatory activity, which is under investigation in preclinical studies.

Material Science

In material science, this compound can be utilized for:

- Dyes and Pigments : The chromophoric properties of this compound allow it to be used as a dye in textiles and plastics.

- Polymer Additives : Its reactive functional groups can enhance the properties of polymers by acting as cross-linking agents or stabilizers.

Analytical Chemistry

The compound serves as a valuable reagent in analytical chemistry:

- Chromatographic Techniques : It can be used as a derivatizing agent for the analysis of phenolic compounds in various samples.

- Spectroscopic Analysis : The unique spectral properties of this compound make it suitable for use in UV-visible spectroscopy for quantitative analysis.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of synthesized derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential for development as novel antibiotics.

Case Study 2: Polymer Enhancement

Research focused on incorporating this compound into polyvinyl chloride (PVC). The study demonstrated improved thermal stability and mechanical properties, highlighting its application as a polymer additive that enhances material performance under stress conditions.

作用機序

The mechanism of action of 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Position and Reactivity: The 3-amino and 2-hydroxy groups in the target compound enable hydrogen bonding and participation in condensation reactions (e.g., forming Schiff bases with aldehydes) . Comparatively, 1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone () replaces the amino group with a methoxy (-OCH₃) group, increasing lipophilicity but reducing nucleophilic reactivity .

Biological Activity: Brominated analogs like 1-(5-Bromo-2-hydroxyphenyl)ethanone () lack the amino group, limiting their ability to form bioactive Schiff bases. However, bromine enhances halogen bonding in drug-receptor interactions .

Synthetic Utility: The target compound’s amino and hydroxyl groups make it a candidate for synthesizing heterocycles like tetrazoles (as in ) or chalcones (). In contrast, 1-(3-Nitrophenyl)ethanone () is less reactive in nucleophilic substitutions due to the electron-withdrawing nitro group .

Key Insights:

- The amino group in the target compound may enhance antibacterial activity compared to non-aminated analogs, as seen in Schiff bases ().

- Bromine’s electronegativity and size could improve target binding, similar to indolyl-3-ethanone derivatives with bromo substituents ().

生物活性

1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone is a substituted phenol compound characterized by its unique combination of functional groups: an amino group, a bromo substituent, and a hydroxyl group. This structural diversity suggests potential biological activities, particularly in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H10BrN1O2

- Molecular Weight : Approximately 230.06 g/mol

- Functional Groups :

- Amino group (-NH2)

- Hydroxyl group (-OH)

- Bromo substituent (-Br)

The presence of these groups enhances the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. Preliminary studies suggest that this compound may interact with various biological targets, including enzymes involved in metabolic pathways.

This compound acts primarily through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways.

- Apoptosis Induction : Similar compounds have been shown to induce programmed cell death (apoptosis) in cancer cells via caspase-dependent mechanisms .

- Binding Affinity : Interaction studies indicate potential binding to biological receptors, which could lead to therapeutic effects.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 15.4 | Significant antiproliferative effect |

| HeLa (Cervical) | 12.7 | Induces apoptosis |

| MDA-MB-231 | 20.5 | Moderate cytotoxicity |

These results suggest that the compound has promising anticancer properties, particularly against lung and cervical cancer cell lines.

Case Studies and Research Findings

-

Study on Apoptosis Induction :

A study demonstrated that derivatives similar to this compound can effectively induce apoptosis in A549 and HeLa cells. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic process . -

Molecular Docking Studies :

Molecular docking studies have indicated that this compound may bind to tubulin, inhibiting its polymerization. This interaction is vital for cancer treatment as it disrupts the mitotic spindle formation during cell division . -

Comparison with Related Compounds :

The compound's activity was compared with other bromo-substituted phenols, revealing that the presence of both amino and hydroxyl groups significantly enhances its biological activity compared to compounds lacking these features.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone?

Methodological Answer:

A common approach involves multi-step functionalization of the aromatic ring. For example:

Friedel-Crafts acylation to introduce the ethanone group, using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Sequential bromination and amination , leveraging the directing effects of hydroxyl and amino groups. Protective groups (e.g., acetyl for -NH₂) may be required to prevent side reactions during bromination .

Deprotection under mild acidic or basic conditions to restore the hydroxyl and amino groups .

Reaction conditions (solvent, temperature) must be optimized to minimize decomposition, as bromine and amino groups may participate in unintended side reactions .

Advanced: How do competing substituents (-NH₂, -Br, -OH) influence regioselectivity in synthesis?

Methodological Answer:

The substituents exhibit conflicting directing effects:

- -OH and -NH₂ are strong activating, ortho/para-directing groups.

- -Br is deactivating but weakly para-directing.

To achieve the desired substitution pattern: - Use protective groups (e.g., acetylation of -NH₂) during bromination to prevent competitive reactions .

- Optimize reaction stoichiometry and sequence. For instance, bromination before introducing the amino group reduces interference from its activating effects .

- Computational modeling (DFT) can predict regioselectivity by analyzing electron density distribution and transition states .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

A combination of techniques is recommended:

- ¹H/¹³C NMR : Identify functional groups and substituent positions. Deuterated DMSO or CDCl₃ is ideal for resolving -OH and -NH₂ protons .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope split) .

- X-ray crystallography : Resolve structural ambiguities using SHELXL for refinement, particularly for heavy atoms like bromine .

Advanced: How can crystallographic refinement challenges posed by bromine be addressed?

Methodological Answer:

Bromine’s high electron density can cause overfitting in X-ray data. Mitigation strategies include:

- Using SHELXL with anisotropic displacement parameters (ADPs) to model bromine’s thermal motion accurately .

- Incorporating high-resolution data (≤ 0.8 Å) to reduce truncation errors.

- Validating refinement with residual density maps and Hirshfeld surface analysis to detect misplaced atoms .

Basic: What stability considerations are critical during storage?

Methodological Answer:

- Light sensitivity : Store in amber glass vials to prevent photodegradation of the aromatic ring .

- Moisture control : Use desiccants (silica gel) in sealed containers, as -NH₂ and -OH groups may promote hydrolysis .

- Temperature : Maintain storage at 2–8°C to slow decomposition; avoid freezing to prevent crystallization-induced stress .

Advanced: How can discrepancies in reported reaction yields for brominated ethanones be resolved?

Methodological Answer:

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., NMP) improve solubility of intermediates but may reduce reaction rates .

- Catalyst loading : Excess AlCl₃ in Friedel-Crafts acylation can lead to side reactions (e.g., over-bromination) .

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) affect yield .

Systematic Design of Experiments (DoE) can isolate critical variables. For example, a 2³ factorial design testing solvent, catalyst, and temperature .

Advanced: What computational methods validate electronic properties and reactivity?

Methodological Answer:

- DFT calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict bond lengths, angles, and electrostatic potential surfaces .

- NIST Chemistry WebBook : Compare experimental IR/NMR data with simulated spectra .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to guide drug design .

Basic: How are competing reaction pathways managed during amination?

Methodological Answer:

- Protective strategies : Acetylate -NH₂ before bromination to prevent undesired ring activation .

- Catalyst choice : Use Cu(I) catalysts for selective Buchwald-Hartwig amination, minimizing cross-coupling with bromine .

- Kinetic monitoring : In situ FT-IR or Raman spectroscopy tracks intermediate formation and adjusts reaction parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。